(4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine
Overview
Description
(4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes both chloro and methoxy functional groups
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays.
Medicine
While specific medical applications are still under investigation, the compound’s structural features suggest potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments. Its reactivity makes it suitable for various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Mechanism of Action
The mechanism by which (4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,5-dimethoxyphenyl isothiocyanate
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
- 4-Chloro-2,5-dimethoxyphenol
Uniqueness
Compared to similar compounds, (4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is unique due to the presence of both chloro and sulfonyl groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-10-6-12(3)17(7-11(10)2)24(20,21)19-14-9-15(22-4)13(18)8-16(14)23-5/h6-9,19H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGELKVILAOJPFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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